molecular formula C15H13ClN2O3 B3827939 1-(4-chlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione

1-(4-chlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione

Cat. No. B3827939
M. Wt: 304.73 g/mol
InChI Key: MYBIPVCBFTZBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione (CPFPX) is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-(4-chlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 receptor is involved in the regulation of glutamate neurotransmission, which plays a crucial role in various physiological and pathological processes. By blocking the activity of the mGluR5 receptor, 1-(4-chlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione can modulate the release of glutamate and other neurotransmitters, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuroinflammation, and the modulation of neuroendocrine function. It has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione is its high selectivity for the mGluR5 receptor, which allows for the specific modulation of glutamate neurotransmission. However, the use of 1-(4-chlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione in lab experiments is limited by its low solubility in aqueous solutions, which can complicate its administration and dosing. 1-(4-chlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione is also relatively expensive compared to other mGluR5 antagonists, which can limit its accessibility for some research groups.

Future Directions

For research on 1-(4-chlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione could include the development of more efficient synthesis methods, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential use in combination with other drugs for the treatment of complex psychiatric disorders.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as addiction, anxiety, depression, and schizophrenia. It has been shown to modulate the activity of the mGluR5 receptor, which plays a crucial role in the regulation of glutamate neurotransmission. 1-(4-chlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione is also being investigated for its potential use as a tool compound in the study of mGluR5-related signaling pathways.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(furan-2-ylmethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(18)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBIPVCBFTZBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[(furan-2-ylmethyl)amino]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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